6-methoxy-N-[(5-methoxy-1H-indol-2-yl)methyl]-3-chromanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 6-methoxy-N-[(5-methoxy-1H-indol-2-yl)methyl]-3-chromanecarboxamide involves complex chemical processes. Hirokawa, Horikawa, and Kato (2000) describe an efficient synthesis process for a related compound, emphasizing the importance of specific reaction conditions and the use of particular reactants for achieving high yields (Hirokawa, Horikawa, & Kato, 2000).
Molecular Structure Analysis
Chen, Ye, and Hu (2012) conducted a detailed study on the molecular structure of a related compound, emphasizing the use of NMR and MS techniques for structural identification and X-ray single crystal diffraction analysis for determining the crystal structure (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of compounds like this compound involve various reaction mechanisms. Sañudo, Marcaccini, Basurto, and Torroba (2006) explored the synthesis of cyclic dipeptidyl ureas, providing insights into the types of reactions and the chemical behavior of similar compounds (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Physical Properties Analysis
Demir et al. (2015) analyzed the physical properties of a similar compound, combining experimental techniques like IR spectroscopy and quantum chemical computation with theoretical calculations to determine molecular geometry and vibrational frequencies (Demir et al., 2015).
Chemical Properties Analysis
Halim and Ibrahim (2022) conducted a comprehensive study on the synthesis, spectral analysis, and thermodynamic properties of a novel compound, highlighting the importance of theoretical calculations in understanding the chemical properties of these compounds (Halim & Ibrahim, 2022).
properties
IUPAC Name |
6-methoxy-N-[(5-methoxy-1H-indol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-3-5-19-13(9-17)8-16(23-19)11-22-21(24)15-7-14-10-18(26-2)4-6-20(14)27-12-15/h3-6,8-10,15,23H,7,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJWJMFHCGAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3=CC4=C(N3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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